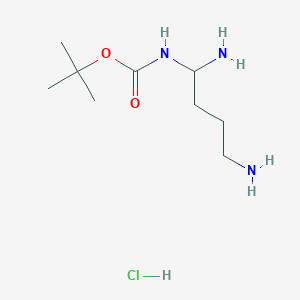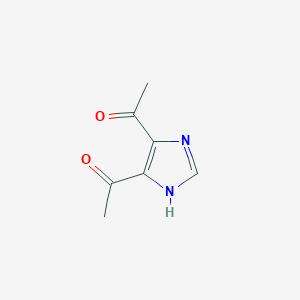
1,1'-(1H-imidazole-4,5-diyl)diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1H-Imidazole-4,5-diyl)diethanone is a chemical compound with the molecular formula C7H8N2O2 It is characterized by the presence of an imidazole ring substituted with ethanone groups at the 4 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1H-imidazole-4,5-diyl)diethanone typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This reaction is mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 1,1’-(1H-Imidazole-4,5-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethanone groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
1,1’-(1H-Imidazole-4,5-diyl)diethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1,1’-(1H-imidazole-4,5-diyl)diethanone involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The imidazole ring is known to coordinate with metal ions, which can be crucial in its role as a ligand in catalytic processes .
類似化合物との比較
- 1,1’-(1H-Imidazole-1,3(2H)-diyl)diethanone
- 1,1’-(4-Methyl-1H-pyrazole-3,5-diyl)diethanone
- 1,1’-(1H-Pyrrole-3,4-diyl)diethanone
Uniqueness: 1,1’-(1H-Imidazole-4,5-diyl)diethanone is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a different set of functional groups that can be exploited for various synthetic and application purposes .
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
1-(4-acetyl-1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C7H8N2O2/c1-4(10)6-7(5(2)11)9-3-8-6/h3H,1-2H3,(H,8,9) |
InChIキー |
HSXXANYYMINISW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(N=CN1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


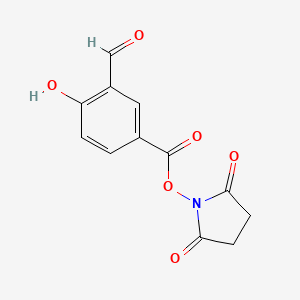

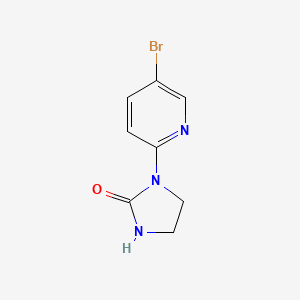
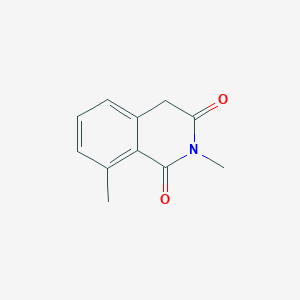
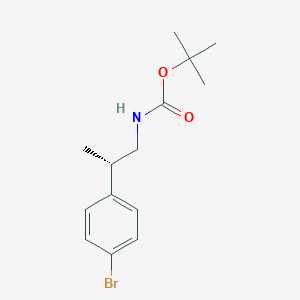
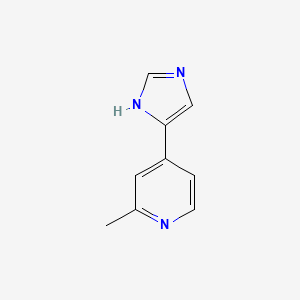
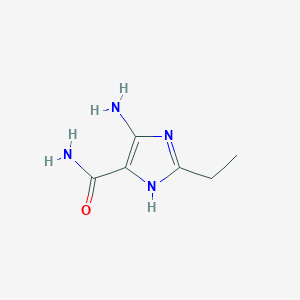


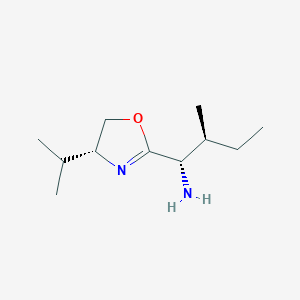
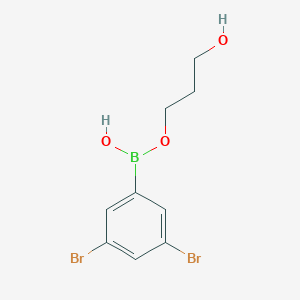
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12830258.png)

